(S)-Ethyl 5-(1-(2-methoxypropyl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-8-yl)nicotinate
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Overview
Description
(S)-Ethyl 5-(1-(2-methoxypropyl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-8-yl)nicotinate is a complex organic compound that belongs to the class of imidazoquinoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes an imidazoquinoline core, which is a fused heterocyclic system, and a pyridine carboxylate moiety, making it a unique and interesting molecule for scientific research.
Preparation Methods
The synthesis of (S)-Ethyl 5-(1-(2-methoxypropyl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-8-yl)nicotinate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the formation of the imidazoquinoline core through cyclization reactions, followed by the introduction of the pyridine carboxylate group. The reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and scalability.
Chemical Reactions Analysis
(S)-Ethyl 5-(1-(2-methoxypropyl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-8-yl)nicotinate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazoquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the imidazoquinoline core or pyridine ring are replaced by other nucleophiles. Common reagents and conditions used in these reactions include strong acids, bases, oxidizing agents, reducing agents, and specific catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
(S)-Ethyl 5-(1-(2-methoxypropyl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-8-yl)nicotinate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Medicine: It is investigated for its potential therapeutic applications, including anticancer, antiviral, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (S)-Ethyl 5-(1-(2-methoxypropyl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-8-yl)nicotinate involves its interaction with specific molecular targets and pathways. The imidazoquinoline core is known to interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
(S)-Ethyl 5-(1-(2-methoxypropyl)-3-methyl-2-oxo-2,3-dihydro-1H-imidazo[4,5-c]quinolin-8-yl)nicotinate can be compared with other similar compounds, such as:
Imidazo[4,5-b]pyridine derivatives: These compounds have a similar fused heterocyclic system but differ in the position of the nitrogen atoms and the substituents on the ring.
Quinoline derivatives: These compounds share the quinoline core but lack the imidazole ring, leading to different biological activities and properties.
Pyridine carboxylate derivatives: These compounds have the pyridine carboxylate group but differ in the rest of the molecular structure, affecting their reactivity and applications.
Properties
Molecular Formula |
C23H24N4O4 |
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Molecular Weight |
420.5 g/mol |
IUPAC Name |
ethyl 5-[1-[(2S)-2-methoxypropyl]-3-methyl-2-oxoimidazo[4,5-c]quinolin-8-yl]pyridine-3-carboxylate |
InChI |
InChI=1S/C23H24N4O4/c1-5-31-22(28)17-8-16(10-24-11-17)15-6-7-19-18(9-15)21-20(12-25-19)26(3)23(29)27(21)13-14(2)30-4/h6-12,14H,5,13H2,1-4H3/t14-/m0/s1 |
InChI Key |
LUSLQMCMKDPFIX-AWEZNQCLSA-N |
Isomeric SMILES |
CCOC(=O)C1=CN=CC(=C1)C2=CC3=C4C(=CN=C3C=C2)N(C(=O)N4C[C@H](C)OC)C |
Canonical SMILES |
CCOC(=O)C1=CN=CC(=C1)C2=CC3=C4C(=CN=C3C=C2)N(C(=O)N4CC(C)OC)C |
Origin of Product |
United States |
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